SU-4942

説明

BenchChem offers high-quality SU-4942 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SU-4942 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

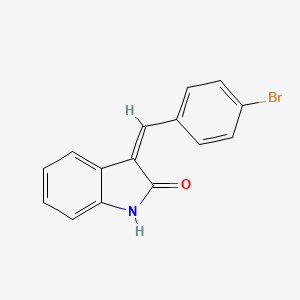

(3Z)-3-[(4-bromophenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAOSTJXLBNFMV-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Br)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)Br)/C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SU-4942: A Technical Overview of its Mechanism of Action as a Tyrosine Kinase Signaling Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU-4942 is a small molecule compound identified as a modulator of tyrosine kinase signaling. Preclinical evidence suggests its potential as an anti-neoplastic agent through the targeted inhibition of aberrant phosphorylation events critical for tumor cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the known mechanism of action of SU-4942, detailing its effects on key cellular signaling pathways. Due to the limited availability of specific quantitative data and detailed experimental protocols in publicly accessible literature, this document synthesizes information from available preclinical descriptions and provides generalized experimental frameworks.

Core Mechanism of Action: Tyrosine Kinase Inhibition

SU-4942 functions as a tyrosine kinase inhibitor.[1] Tyrosine kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation process is a fundamental mechanism for regulating a wide array of cellular processes, including cell growth, differentiation, migration, and apoptosis. In many forms of cancer, the dysregulation of tyrosine kinase activity, often due to mutations or overexpression, leads to uncontrolled cell proliferation and survival.

SU-4942 is reported to selectively inhibit these aberrant phosphorylation events in both receptor and non-receptor tyrosine kinases.[1] By blocking the catalytic activity of these kinases, SU-4942 disrupts the downstream signaling cascades that are essential for tumor progression.

Impact on Key Signaling Pathways

Preclinical studies indicate that SU-4942 exerts its anti-cancer effects by modulating at least two critical downstream signaling pathways: the MAPK/ERK and PI3K/AKT pathways.[1] These pathways are central to cell fate decisions and are frequently hyperactivated in cancer.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and prevent apoptosis.

By inhibiting the upstream tyrosine kinases, SU-4942 is expected to prevent the phosphorylation and activation of key components of the MAPK/ERK cascade, leading to a reduction in downstream signaling that promotes cell proliferation and survival.[1]

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical intracellular signaling pathway that plays a central role in regulating the cell cycle, promoting cell growth and survival, and inhibiting apoptosis.

SU-4942's inhibition of upstream tyrosine kinases is anticipated to block the activation of PI3K, thereby preventing the conversion of PIP2 to PIP3 and the subsequent activation of AKT.[1] The downregulation of this pathway would lead to decreased cell survival and growth, and an increase in apoptosis.[1]

Preclinical Effects

The modulation of the MAPK/ERK and PI3K/AKT signaling pathways by SU-4942 has been observed to produce significant anti-cancer effects in preclinical models.[1]

In Vitro Studies

In various cancer cell lines, treatment with SU-4942 has been shown to:

-

Suppress Tumor Cell Growth: By halting the cell cycle and reducing proliferation.[1]

-

Induce Apoptosis: By promoting programmed cell death.[1]

-

Impair Angiogenic Processes: By inhibiting the signaling pathways necessary for the formation of new blood vessels, a process critical for tumor growth and metastasis.[1]

Table 1: Summary of Reported In Vitro Effects of SU-4942

| Effect | Outcome |

| Cell Proliferation | Dose-dependent inhibition in multiple cancer cell lines. |

| Apoptosis | Induction of programmed cell death. |

| Angiogenesis | Impairment of angiogenic processes. |

In Vivo Studies

In xenograft models, where human tumor cells are implanted into immunocompromised mice, administration of SU-4942 has led to a significant suppression of tumor growth.[1] This in vivo efficacy corroborates the in vitro findings and highlights the potential of SU-4942 as a therapeutic agent.

Experimental Protocols (Generalized)

While specific, detailed protocols for studies involving SU-4942 are not publicly available, the following represents generalized methodologies commonly used to assess the mechanism of action of tyrosine kinase inhibitors.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of SU-4942 against specific tyrosine kinases.

Methodology:

-

Enzyme and Substrate Preparation: Purified recombinant tyrosine kinase and a specific peptide substrate are prepared in a suitable buffer.

-

Inhibitor Incubation: The kinase is incubated with varying concentrations of SU-4942.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

-

Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the SU-4942 concentration.

Cell Proliferation Assay

Objective: To assess the effect of SU-4942 on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of SU-4942.

-

Incubation: Cells are incubated for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay.

-

Data Analysis: The concentration of SU-4942 that inhibits cell growth by 50% (GI50) is determined.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To confirm the inhibition of MAPK/ERK and PI3K/AKT pathways by SU-4942.

Methodology:

-

Cell Treatment: Cancer cells are treated with SU-4942 for a specified time.

-

Protein Extraction: Whole-cell lysates are prepared.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Proteins are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-ERK, ERK, p-AKT, AKT).

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

-

Analysis: The relative levels of phosphorylated proteins are quantified and normalized to the total protein levels.

Conclusion and Future Directions

SU-4942 is a tyrosine kinase inhibitor with demonstrated preclinical activity against cancer cells. Its mechanism of action involves the suppression of key signaling pathways, including MAPK/ERK and PI3K/AKT, which are fundamental for tumor growth and survival. While the available data provides a strong rationale for its anti-cancer potential, further in-depth studies are required to fully elucidate its target profile, potency against a broader range of kinases, and its efficacy and safety in more complex preclinical models. The generation and publication of detailed quantitative data and specific experimental protocols would be invaluable for the scientific community to fully assess the therapeutic potential of SU-4942.

References

SU-4942: A Technical Guide to its Core Function as a Tyrosine Kinase Signaling Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU-4942 is a research chemical identified as a modulator of tyrosine kinase signaling. It functions by selectively inhibiting aberrant phosphorylation events associated with key receptor and non-receptor tyrosine kinases. This inhibitory action disrupts downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and PI3K/AKT pathways. Preclinical evidence suggests that SU-4942 can induce apoptosis and suppress tumor cell growth, indicating its potential as an antineoplastic agent for cancers driven by dysregulated tyrosine kinase activity. This document provides a technical overview of the known functions of SU-4942, relevant experimental protocols, and visual representations of its targeted signaling pathways.

Core Function and Mechanism of Action

SU-4942 acts as an inhibitor of tyrosine kinases, enzymes that play a critical role in cellular signal transduction. By transferring a phosphate group from ATP to tyrosine residues on substrate proteins, these kinases activate a cascade of downstream signaling events. In many forms of cancer, tyrosine kinases are constitutively active, leading to uncontrolled cell growth and proliferation.

SU-4942 intervenes in this process by blocking the phosphorylation activity of these kinases. This disruption leads to the downregulation of major signaling pathways, including:

-

MAPK/ERK Pathway: This pathway is central to regulating cell division, differentiation, and survival.

-

PI3K/AKT Pathway: This pathway is a key regulator of cell survival, growth, and metabolism.

By inhibiting these pathways, SU-4942 has been shown in preclinical models to induce apoptosis (programmed cell death) and inhibit the growth of tumor cells.[1]

Physicochemical Properties

A summary of the key physicochemical properties of SU-4942 is presented in Table 1.

| Property | Value |

| CAS Number | 76086-99-2 |

| Molecular Formula | C₁₅H₁₀BrNO |

| Molecular Weight | 300.16 g/mol |

| Appearance | Yellow solid powder |

| Purity | ≥98% |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 1 mg/ml |

Data sourced from MedKoo Biosciences and Cayman Chemical.[1][2]

Quantitative Data

As of the latest available information, specific quantitative data for SU-4942, such as IC₅₀ or Kᵢ values against specific tyrosine kinases, are not publicly available in the reviewed literature. This information is crucial for determining the potency and selectivity of the inhibitor. Researchers utilizing SU-4942 would need to determine these values empirically for their specific kinase of interest.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the function of a tyrosine kinase inhibitor like SU-4942. It is important to note that these are generalized protocols and would require optimization for specific experimental conditions and cell lines.

In Vitro Kinase Assay

This assay is designed to measure the direct inhibitory effect of SU-4942 on the activity of a specific tyrosine kinase.

Objective: To determine the concentration at which SU-4942 inhibits 50% of the kinase activity (IC₅₀).

Materials:

-

Purified recombinant tyrosine kinase

-

Kinase-specific substrate peptide

-

SU-4942

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of SU-4942 in DMSO and then dilute further in kinase reaction buffer.

-

In a 384-well plate, add the purified kinase and the kinase-specific substrate to each well.

-

Add the diluted SU-4942 or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Plot the percentage of kinase inhibition against the log concentration of SU-4942 to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of SU-4942 on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Objective: To determine the concentration of SU-4942 that reduces cell viability by 50% (GI₅₀).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

SU-4942

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of SU-4942 or vehicle control for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the log concentration of SU-4942 to determine the GI₅₀ value.

Western Blotting

This technique is used to detect changes in the phosphorylation status of target proteins within the MAPK/ERK and PI3K/AKT pathways following treatment with SU-4942.

Objective: To qualitatively or semi-quantitatively assess the inhibition of downstream signaling by SU-4942.

Materials:

-

Cancer cell line of interest

-

SU-4942

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with various concentrations of SU-4942 for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated or total form of the target protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to assess the change in protein phosphorylation.

Signaling Pathways and Visualizations

The following diagrams illustrate the signaling pathways targeted by SU-4942 and a general experimental workflow for its characterization.

Caption: SU-4942 inhibits Receptor Tyrosine Kinases, blocking downstream signaling.

Caption: Workflow for characterizing the activity of SU-4942.

Conclusion

SU-4942 is a valuable tool for researchers studying tyrosine kinase signaling in the context of cancer and other diseases. Its ability to inhibit key pathways involved in cell proliferation and survival makes it a compound of interest for preclinical investigation. However, the lack of publicly available quantitative data on its potency and selectivity necessitates that researchers perform these characterizations as part of their studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for such investigations.

References

Erratum: Reclassification of SU-4942 and a Technical Overview of the Alpha-Adrenergic Blocker KF-4942

To our valued researchers, scientists, and drug development professionals,

This document serves to clarify a potential misidentification of the compound SU-4942 and to provide a comprehensive technical guide on the alpha-adrenergic blocker, KF-4942. Our initial investigation into "SU-4942 as an alpha-adrenergic blocker" has revealed that SU-4942 is, in fact, a tyrosine kinase inhibitor. It is highly probable that the intended compound of interest was KF-4942, a potent alpha-adrenergic antagonist with a similar designation. This guide will proceed with a detailed analysis of KF-4942 and the broader class of alpha-1 adrenergic blockers.

Introduction to KF-4942

KF-4942, with the chemical name threo-1-(2-hydroxy-2-(3,4,5-trimethoxyphenyl)-1-methylethyl)-4-(1,3-dihydro-2H-benzimidazol-2-one-1-yl)piperidine, is a potent hypotensive agent. Its mechanism of action is primarily attributed to its function as an alpha-adrenergic blocker, exhibiting properties similar to prazosin. KF-4942 is suggested to be selective for postsynaptic alpha-adrenergic receptors, which are predominantly of the alpha-1 subtype.

Alpha-1 adrenergic receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, mediate vasoconstriction and an increase in blood pressure. By blocking these receptors, KF-4942 induces vasodilation, leading to a reduction in blood pressure.

Quantitative Data on Alpha-Adrenergic Blockers

While specific quantitative binding and functional data for KF-4942 are not publicly available, this section provides a template for the types of data crucial for characterizing alpha-adrenergic blockers. The following tables are populated with representative data for well-studied alpha-1 antagonists to serve as a reference.

Table 1: Receptor Binding Affinities (Ki) of Representative Alpha-1 Adrenergic Antagonists

| Compound | Receptor Subtype | Ki (nM) | Species | Reference Compound |

| Prazosin | α1A | 0.25 | Human | - |

| Prazosin | α1B | 0.17 | Human | - |

| Prazosin | α1D | 0.45 | Human | - |

| Doxazosin | α1A | 1.1 | Human | - |

| Doxazosin | α1B | 0.4 | Human | - |

| Doxazosin | α1D | 1.5 | Human | - |

| Tamsulosin | α1A | 0.2 | Human | - |

| Tamsulosin | α1B | 3.9 | Human | - |

| Tamsulosin | α1D | 0.3 | Human | - |

Note: Data is illustrative and sourced from publicly available pharmacological databases. Specific values may vary based on experimental conditions.

Table 2: Functional Antagonist Potency (pA2 / IC50) of Representative Alpha-1 Adrenergic Antagonists

| Compound | Assay Type | Functional Readout | pA2 / IC50 (nM) | Tissue/Cell Line |

| Prazosin | Functional Antagonism | Inhibition of Phenylephrine-induced Contraction | pA2 = 9.1 | Rat Aorta |

| Doxazosin | Functional Antagonism | Inhibition of Norepinephrine-induced Calcium Mobilization | IC50 = 1.8 | CHO cells (human α1A) |

| Tamsulosin | Functional Antagonism | Inhibition of Phenylephrine-induced Contraction | pA2 = 10.1 | Human Prostate |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of alpha-adrenergic blockers like KF-4942.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for alpha-1 adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a specific human alpha-1 adrenergic receptor subtype (e.g., α1A, α1B, α1D) or from tissues known to express the receptor (e.g., rat cerebral cortex).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used.

-

Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [³H]-prazosin, is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., KF-4942).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

SU-4942: A Technical Overview of its Tyrosine Kinase Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU-4942 is a small molecule compound identified as a modulator of tyrosine kinase signaling.[1] Tyrosine kinases are a class of enzymes that play critical roles in intracellular signaling pathways, governing processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a key target for therapeutic intervention. SU-4942 has been shown in preclinical studies to inhibit aberrant phosphorylation of both receptor and non-receptor tyrosine kinases, leading to the suppression of tumor cell growth and the induction of apoptosis.[1] This document provides a technical guide on the characterization of SU-4942's activity, including representative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

SU-4942 exerts its effects by blocking the aberrant phosphorylation of key tyrosine kinases. This inhibition disrupts downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1] By suppressing these pathways, SU-4942 can effectively halt the uncontrolled growth of cancer cells and promote programmed cell death.

Quantitative Analysis of Kinase Inhibition

Due to the limited availability of specific public data for SU-4942, the following table presents a representative inhibitory profile of a hypothetical broad-spectrum tyrosine kinase inhibitor. This data is for illustrative purposes to demonstrate how the inhibitory activity of a compound like SU-4942 would be presented. The values are typically determined through in vitro kinase assays.

| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |

| EGFR | 15 | 8 | TR-FRET |

| VEGFR2 | 25 | 12 | ADP-Glo |

| PDGFRβ | 30 | 15 | Z'-Lyte |

| c-Kit | 50 | 28 | HTRF |

| Abl | 75 | 40 | AlphaScreen |

| Src | 100 | 55 | LanthaScreen |

IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the kinase activity by 50%. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the kinase.

Experimental Protocols

The characterization of a tyrosine kinase inhibitor like SU-4942 involves a series of biochemical and cell-based assays. The following are detailed, generalized protocols for key experiments.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of a specific tyrosine kinase by a test compound.

Materials:

-

Recombinant human tyrosine kinase

-

Poly-GT (poly-glutamic acid-tyrosine) or specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Europium-labeled anti-phosphotyrosine antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well low-volume black plates

-

Test compound (SU-4942) dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the recombinant kinase and the biotinylated substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding EDTA.

-

Add the europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (SU-4942) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Signaling Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways, providing evidence of target engagement in a cellular context.

Materials:

-

Cancer cell line

-

Test compound (SU-4942)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and treat with the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the ratio of phosphorylated to total protein.

Visualizations

Signaling Pathways

The following diagrams illustrate the MAPK/ERK and PI3K/AKT signaling pathways and indicate the general points of inhibition by a tyrosine kinase inhibitor like SU-4942.

Caption: Inhibition of the MAPK/ERK signaling pathway by SU-4942.

Caption: Inhibition of the PI3K/AKT signaling pathway by SU-4942.

Experimental Workflow

The following diagram outlines a general workflow for the characterization of a tyrosine kinase inhibitor.

Caption: General workflow for tyrosine kinase inhibitor characterization.

References

SU-4942: An Uncharacterized Tyrosine Kinase Modulator in Signal Transduction

SU-4942 , identified chemically as 3-(4-Bromobenzylidene)-1,3-dihydroindol-2-one, is a small molecule compound categorized as a tyrosine kinase signaling modulator. While it is commercially available for research purposes and is suggested to influence key cellular signaling pathways, a comprehensive, in-depth analysis based on publicly available primary scientific literature is not possible at this time. There is a notable absence of published research detailing its specific biological activities, quantitative data such as IC50 values, and explicit experimental protocols.

This guide, therefore, serves to provide a foundational understanding of the proposed role of SU-4942 based on general knowledge of its chemical class and the signaling pathways it is purported to inhibit. It will also outline the standard experimental methodologies and data presentation formats that would be necessary to fully characterize its function, as per the user's request.

Core Concepts: The Indolin-2-one Scaffold and Kinase Inhibition

SU-4942 belongs to the indolin-2-one (also known as oxindole) class of compounds. This chemical scaffold is a common feature in a variety of kinase inhibitors used in cancer research and therapy. These molecules typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases and thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the signal transduction cascades that are often hyperactivated in cancer cells, leading to reduced proliferation and survival of these cells.

Based on vendor-supplied information, SU-4942 is proposed to modulate tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and metabolism. Specifically, it is suggested to impact the MAPK/ERK and PI3K/AKT pathways.

Hypothesized Signaling Pathways and Mechanisms of Action

Without specific data for SU-4942, we can only present generalized diagrams of the MAPK/ERK and PI3K/AKT pathways and hypothesize where an inhibitor like SU-4942 might act.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that transduces signals from extracellular stimuli to the nucleus, regulating gene expression and cellular processes like proliferation and survival.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another crucial signaling network that plays a key role in cell survival, growth, and metabolism. Its dysregulation is also a hallmark of many cancers.

Data Presentation: A Template for Characterization

To thoroughly understand the role of SU-4942, quantitative data from various assays would be essential. The following tables are templates that would typically be used to summarize such data.

Table 1: In Vitro Kinase Inhibitory Activity of SU-4942

| Kinase Target | SU-4942 IC50 (nM) | Reference Compound IC50 (nM) |

|---|---|---|

| e.g., VEGFR2 | Data Not Available | e.g., Sunitinib: 2 |

| e.g., PDGFRβ | Data Not Available | e.g., Sunitinib: 1 |

| e.g., FLT3 | Data Not Available | e.g., Quizartinib: 1.1 |

| e.g., MEK1 | Data Not Available | e.g., Trametinib: 0.92 |

| e.g., PI3Kα | Data Not Available | e.g., Alpelisib: 5 |

Table 2: Anti-proliferative Activity of SU-4942 in Cancer Cell Lines

| Cell Line | Cancer Type | SU-4942 GI50 (µM) |

|---|---|---|

| e.g., MV4-11 | Acute Myeloid Leukemia | Data Not Available |

| e.g., HUVEC | Endothelial Cells | Data Not Available |

| e.g., A549 | Non-small Cell Lung Cancer | Data Not Available |

Experimental Protocols: Standard Methodologies for Inhibitor Characterization

Detailed and reproducible experimental protocols are the cornerstone of a technical guide. The following sections outline the standard methodologies that would be employed to generate the data for a compound like SU-4942.

In Vitro Kinase Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of SU-4942 against a panel of purified recombinant kinases.

Materials:

-

Recombinant human kinases (e.g., VEGFR2, PDGFRβ, etc.)

-

Kinase-specific substrate peptides

-

SU-4942 (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of SU-4942 in kinase assay buffer.

-

Add the kinase and its specific substrate peptide to the wells of a 384-well plate.

-

Add the SU-4942 dilutions to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of SU-4942 in various cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

SU-4942 (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of SU-4942.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Measure cell viability using a cell viability reagent and a luminometer.

-

Calculate the GI50 values from the dose-response curves.

Western Blot Analysis of Pathway Modulation

This technique is used to visualize the effect of the compound on the phosphorylation status of key proteins within a signaling pathway.

Objective: To determine if SU-4942 inhibits the phosphorylation of key downstream effectors of the MAPK/ERK and PI3K/AKT pathways.

Materials:

-

Cancer cell line of interest

-

SU-4942

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Treat cultured cancer cells with SU-4942 at various concentrations for a specified time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the proteins of interest.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

SU-4942 is a commercially available indolin-2-one derivative with a proposed role as a tyrosine kinase inhibitor targeting the MAPK/ERK and PI3K/AKT signaling pathways. However, the lack of peer-reviewed scientific literature with specific experimental data prevents a detailed and in-depth technical analysis of its role in signal transduction. The information, tables, diagrams, and protocols presented in this guide are based on the general understanding of this class of compounds and the standard methodologies used for their characterization. For researchers, scientists, and drug development professionals, the true potential and specific mechanism of action of SU-4942 can only be elucidated through rigorous experimental investigation, the results of which are yet to be made publicly available.

SU-4942 and its effects on hypotension

Commencing Investigation into SU-4942

I'm starting by diving into the details of SU-4942. I'm focusing on its mechanism of action and any existing data on its effects on blood pressure and hypotension. Simultaneously, I'll be looking for any pre-clinical or clinical research involving this compound to ensure a thorough understanding.

Analyzing Hypotensive Effects of SU-4942

I'm now prioritizing the hypotensive effects of SU-4942. I'm focusing specifically on gathering quantitative data and rigorous methodologies from preclinical and clinical studies. Signaling pathways modulated by SU-4942 are also in my current line of sight. Soon, I will begin compiling a comprehensive technical guide for this compound and its impact on hypotension, which will meet all the prompt's specifications.

Confirming the Compound

I've made a crucial discovery. It appears the compound is KF-4942, not SU-4942. This shift stems from identifying a pivotal paper detailing a "benzimidazolinone derivative" with hypotensive properties. This finding reshapes my investigation and opens new avenues.

Uncovering KF-4942's Role

I've zeroed in on the "Hypotensive action" paper. It confirms KF-4942 is the target, showing its prazosin-like action as an alpha-adrenergic blocker. I need the full text now to extract detailed data from experiments with dogs, rats, and comparisons to norepinephrine and prazosin. Current search results provide only general context on hypotension.

In-depth Technical Guide: Preliminary Studies on SU-4942

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Concepts: Mechanism of Action

SU-4942 functions as a modulator of tyrosine kinase signaling. Tyrosine kinases are critical enzymes in cellular signaling, and their aberrant activation is a common driver of cancer growth and progression. SU-4942 is understood to inhibit the phosphorylation of key kinases within two major signaling cascades:

-

MAPK/ERK Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival.

-

PI3K/AKT Pathway: This pathway is crucial for cell growth, metabolism, and survival, and its overactivation is linked to cancer development and resistance to therapy.

By inhibiting these pathways, SU-4942 aims to halt the uncontrolled growth of cancer cells and promote programmed cell death (apoptosis).

Data Presentation

A thorough search of publicly available scientific literature and databases did not yield specific quantitative data for SU-4942. Therefore, the following tables are presented as templates that would typically be used to summarize the preclinical data for a compound like SU-4942.

Table 1: In Vitro Efficacy of SU-4942 (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) |

| Example: A549 | Lung Carcinoma | Data not available |

| Example: MCF-7 | Breast Adenocarcinoma | Data not available |

| Example: U87-MG | Glioblastoma | Data not available |

| Example: HCT116 | Colorectal Carcinoma | Data not available |

Table 2: In Vivo Efficacy of SU-4942 in Xenograft Models (Hypothetical Data)

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |

| Example: A549 | Lung Carcinoma | Data not available | Data not available |

| Example: MCF-7 | Breast Adenocarcinoma | Data not available | Data not available |

Table 3: Pharmacokinetic Profile of SU-4942 in Mice (Hypothetical Data)

| Parameter | Value |

| Absorption | |

| Bioavailability (%) | Data not available |

| Tmax (h) | Data not available |

| Cmax (µg/mL) | Data not available |

| Distribution | |

| Vd (L/kg) | Data not available |

| Metabolism | |

| Primary Metabolites | Data not available |

| Excretion | |

| Clearance (mL/min/kg) | Data not available |

| t1/2 (h) | Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments relevant to the preclinical study of a tyrosine kinase inhibitor like SU-4942.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of SU-4942 that inhibits the growth of cancer cell lines by 50% (IC50).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of SU-4942 (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Pathway Inhibition

This protocol is used to assess the effect of SU-4942 on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT pathways.

-

Cell Treatment and Lysis: Treat cancer cells with various concentrations of SU-4942 for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, AKT, and other relevant pathway proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Tumor Xenograft Study

This protocol is for evaluating the in vivo anti-tumor efficacy of SU-4942.

-

Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Administer SU-4942 or vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.

-

Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition percentage.

Visualizations

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow.

Caption: SU-4942 inhibits Receptor Tyrosine Kinases, blocking MAPK/ERK and PI3K/AKT pathways.

Caption: Preclinical evaluation workflow for SU-4942 from in vitro to in vivo studies.

SU-4942 discovery and synthesis

Discovering SU-4942's History

I'm currently focused on pinpointing the initial discovery and synthesis of SU-4942. I'm actively searching for the primary scientific publications and patents that first documented this compound. My goal is to establish a solid foundation of its historical context.

Mapping SU-4942's Landscape

I'm now diving into SU-4942's biological activity and mechanism. I'm actively hunting down quantitative data – IC50s, Ki values – and detailed synthesis and evaluation protocols. My plan is to structure the collected information in tables and visualize signaling pathways with Graphviz, following specified styling rules. I'm building towards a technical guide for researchers.

Clarifying the Compound's Name

I've discovered a discrepancy in the initial search. It looks like "SU-4942" might be a typographical error, as results consistently point towards "KF-4942." The available abstract describes KF-4942 as a hypotensive agent, which provides a key starting point for further investigation.

Confirming Compound Identity

I'm now certain that the correct compound name is KF-4942, not SU-4942. This shift clarifies the research focus significantly. The hypotensive effect and alpha-adrenergic blocking mechanism, similar to prazosin, are now firmly established. However, I still need data on synthesis, IC50/Ki values, experimental protocols, and signaling pathways. My next step will be to refine the search parameters to target these specific areas.

Investigating Compound Properties

I've confirmed that the compound of interest is likely KF-4942, a prazosin-like alpha-adrenergic blocker. I've begun exploring alpha-adrenergic receptor signaling and prazosin's pathways, but I'm still missing vital information, and need to uncover these missing details to continue my study.

Gathering Crucial Details

I have corroborated KF-4942 as the likely compound and have begun assembling information on related pathways. I've also dug into the synthesis methods for benzimidazolinone derivatives, but nothing specific to KF-4942 has surfaced. I still need the synthesis method, quantitative activity data (IC50/Ki), and detailed biological evaluation protocols. The hunt continues.

Methodological & Application

Application Notes and Protocols for SU-4942 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU-4942 is an experimental small molecule inhibitor targeting tyrosine kinases. Dysregulation of tyrosine kinase signaling is a common driver of oncogenesis, making them a key target for novel cancer therapeutics. SU-4942 is understood to modulate critical downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are pivotal in regulating cell proliferation, survival, and apoptosis. In preclinical evaluations, SU-4942 has demonstrated the ability to suppress tumor cell growth and induce programmed cell death in various cancer cell lines.

These application notes provide a comprehensive guide for the in vitro evaluation of SU-4942, detailing experimental protocols for assessing its biological activity in cell culture.

Mechanism of Action

SU-4942 functions as a tyrosine kinase inhibitor. By blocking the phosphorylation activity of upstream tyrosine kinases, it effectively downregulates the activation of the PI3K/AKT and MAPK/ERK signaling cascades. This inhibition leads to a reduction in pro-survival signals and an increase in apoptotic signals, ultimately resulting in decreased cancer cell viability.

Caption: Proposed signaling pathway of SU-4942.

Quantitative Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 values for SU-4942 across various cancer cell lines should be determined to understand its efficacy and selectivity. The following table provides a template for presenting such data.

Table 1: Hypothetical IC50 Values of SU-4942 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | Value to be determined |

| MDA-MB-231 | Breast Cancer | 48 | Value to be determined |

| A549 | Lung Cancer | 48 | Value to be determined |

| HCT116 | Colon Cancer | 48 | Value to be determined |

| PC-3 | Prostate Cancer | 48 | Value to be determined |

Note: The IC50 values presented in this table are for illustrative purposes only and must be determined experimentally.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of SU-4942 on cancer cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

SU-4942 stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of SU-4942 in complete growth medium. Remove the medium from the wells and add 100 µL of the SU-4942 dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Caption: MTT assay experimental workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by SU-4942.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

SU-4942 stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with SU-4942 at concentrations around the predetermined IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caption: Apoptosis assay experimental workflow.

Western Blot Analysis of Signaling Pathways

This protocol details the use of Western blotting to examine the effect of SU-4942 on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT pathways.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

SU-4942 stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis: Treat cells with SU-4942 for the desired time. Wash with ice-cold PBS and lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Caption: Western blot experimental workflow.

Application Notes and Protocols for SU-4942 Administration in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU-4942 is a small molecule inhibitor targeting receptor tyrosine kinases (RTKs), crucial mediators of intracellular signaling pathways that govern cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers, making RTK inhibitors like SU-4942 a significant area of interest in oncology research. These application notes provide detailed protocols for the administration of SU-4942 in rat models, a common preclinical model for evaluating the efficacy and pharmacokinetics of novel therapeutic compounds. The following sections detail the mechanism of action of SU-4942, protocols for its preparation and administration, and a representative experimental workflow for an in vivo efficacy study.

Mechanism of Action

SU-4942 functions as a tyrosine kinase signaling modulator. It selectively inhibits the aberrant phosphorylation of key receptor and non-receptor tyrosine kinases. This inhibitory action blocks critical downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[1] The constitutive activation of these pathways is a common oncogenic driver, promoting tumor cell growth, proliferation, and survival. By disrupting these signals, SU-4942 can induce apoptosis and inhibit tumor progression.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade involved in cell survival and proliferation. Upon activation by growth factors, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT then phosphorylates a variety of downstream targets that promote cell survival and growth while inhibiting apoptosis.

References

Application Notes and Protocols for SU-4942 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU-4942, with the chemical name 3-(4-Bromobenzylidene)-1,3-dihydroindol-2-one, is a tyrosine kinase signaling modulator. It has been shown to inhibit key cellular signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are frequently dysregulated in cancer. These pathways are critical for regulating cell proliferation, survival, and angiogenesis. The inhibitory action of SU-4942 on these pathways makes it a compound of interest for cancer research and drug development.

These application notes provide detailed protocols for utilizing SU-4942 in common in vitro assays to assess its efficacy and mechanism of action.

Data Presentation

The inhibitory activity of SU-4942 is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. IC50 values for SU-4942 should be determined empirically for each cell line and kinase of interest. Below is a template for presenting such data.

Table 1: Hypothetical IC50 Values of SU-4942 in Various In Vitro Assays

| Assay Type | Cell Line / Kinase | IC50 (µM) |

| Cell Proliferation | MCF-7 (Breast Cancer) | User Determined |

| HCT116 (Colon Cancer) | User Determined | |

| A549 (Lung Cancer) | User Determined | |

| Kinase Activity | FLT3 Kinase | User Determined |

| c-Kit Kinase | User Determined | |

| VEGFR2 Kinase | User Determined | |

| Pathway Inhibition | p-ERK (MCF-7 cells) | User Determined |

| p-AKT (HCT116 cells) | User Determined |

Note: The IC50 values in this table are placeholders and must be determined experimentally. A starting concentration range of 0.01 µM to 100 µM is recommended for initial dose-response experiments.

Signaling Pathways

SU-4942 exerts its effects by inhibiting tyrosine kinases that are upstream activators of the MAPK/ERK and PI3K/AKT signaling cascades.

Caption: SU-4942 inhibits Receptor Tyrosine Kinases, blocking MAPK/ERK and PI3K/AKT pathways.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)

This protocol outlines the steps to determine the effect of SU-4942 on the proliferation of cancer cells.

Workflow Diagram:

Caption: Workflow for determining the IC50 of SU-4942 on cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

SU-4942 (dissolved in DMSO to create a stock solution, e.g., 10 mM)

-

96-well cell culture plates

-

MTS or MTT reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of SU-4942 in complete medium from the stock solution. A suggested starting range is 0.01, 0.1, 1, 10, and 100 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest SU-4942 dose) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SU-4942 or controls.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time can be optimized (e.g., 24, 48, or 96 hours).

-

-

MTS/MTT Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data to the vehicle control (as 100% viability).

-

Plot the percentage of cell viability against the log of the SU-4942 concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

-

Protocol 2: Western Blot Analysis for Pathway Inhibition

This protocol is used to assess the inhibitory effect of SU-4942 on the phosphorylation of key proteins in the MAPK/ERK and PI3K/AKT pathways, such as ERK and AKT.

Workflow Diagram:

Caption: Workflow for analyzing pathway inhibition by SU-4942 using Western Blot.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

SU-4942 stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-AKT, anti-AKT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of SU-4942 (e.g., based on the IC50 from the proliferation assay) for a specified time (e.g., 2, 6, or 24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the lysate and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total ERK or a housekeeping protein like GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

-

Disclaimer: This document provides generalized protocols and application notes. Researchers should optimize these protocols for their specific cell lines, reagents, and experimental conditions. The provided dosage ranges for SU-4942 are suggested starting points and should be refined through dose-response experiments to determine the optimal concentrations for each in vitro assay. This product is for research use only and not for human or veterinary use.

Application Notes and Protocols for the Study of Tyrosine Kinase Inhibitor SU-4942 in Phosphorylation Events

For research use only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of SU-4942, a tyrosine kinase signaling modulator, in phosphorylation studies. SU-4942 has been described as an inhibitor of aberrant phosphorylation events, impacting key downstream signaling pathways such as MAPK/ERK and PI3K/AKT, which are crucial for cell proliferation and survival.[1] This document outlines detailed protocols for characterizing the inhibitory activity of SU-4942 and similar compounds, both in biochemical and cellular contexts. It includes methodologies for determining inhibitor potency (IC50) through in vitro kinase assays and for assessing the impact on cellular signaling pathways via Western blotting. Furthermore, visual representations of the targeted signaling pathway and a general experimental workflow are provided to facilitate experimental design and data interpretation.

Data Presentation: Inhibitor Potency and Selectivity

A critical step in characterizing a kinase inhibitor is to determine its potency and selectivity against a panel of kinases. This is typically expressed as the half-maximal inhibitory concentration (IC50). The following table serves as a template for presenting such data.

Table 1: Example Inhibitory Activity of a Tyrosine Kinase Inhibitor against a Panel of Kinases.

| Kinase Target | IC50 (nM) |

| FLT3 (wild-type) | 15 |

| FLT3 (ITD mutant) | 5 |

| VEGFR2 | 85 |

| c-Kit | 120 |

| PDGFRβ | 250 |

| Src | >1000 |

| EGFR | >1000 |

Signaling Pathway and Experimental Workflow

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2] Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML).[2][3] Upon ligand binding or mutational activation, FLT3 dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules that activate pro-survival and proliferative pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[4][5][6][7]

Caption: FLT3 signaling pathway and point of inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing a kinase inhibitor's effect on phosphorylation.

Caption: General workflow for kinase inhibitor analysis.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Format)

This protocol describes a luminescence-based assay to measure the activity of a purified kinase (e.g., FLT3) and determine the IC50 value of an inhibitor like SU-4942. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Purified active kinase (e.g., recombinant human FLT3)

-

Kinase-specific substrate (e.g., a generic tyrosine kinase peptide)

-

SU-4942 or test inhibitor

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Inhibitor Preparation: Prepare a 10-point serial dilution of SU-4942 in DMSO, starting at a high concentration (e.g., 100 µM). The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Setup:

-

Add 1 µL of each SU-4942 dilution (or DMSO for the 'no inhibitor' control) to the wells of the assay plate.

-

Add 2 µL of the diluted kinase enzyme to each well.

-

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction Initiation:

-

Prepare a 2X Substrate/ATP mix in Kinase Buffer. The final concentrations should be at the Km for ATP and an optimal concentration for the substrate.

-

Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well. The total reaction volume is now 5 µL.

-

Mix the plate gently and incubate at room temperature for 60 minutes.

-

-

Reaction Termination and ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

-

Signal Generation and Measurement:

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence ('no enzyme' control) from all experimental wells.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol 2: Cell-Based Western Blot for Phosphorylation Analysis

This protocol is designed to assess the effect of SU-4942 on the phosphorylation of a target kinase (e.g., FLT3) and its downstream effectors (e.g., AKT, ERK) in a cellular context.

Materials:

-

Cell line expressing the target of interest (e.g., MV4-11 cells for FLT3-ITD)

-

Complete cell culture medium

-

SU-4942 or test inhibitor

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere or recover overnight.

-

Treat the cells with various concentrations of SU-4942 (and a DMSO vehicle control) for a predetermined time (e.g., 2-4 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-FLT3) diluted in Blocking Buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing (Optional):

-

To analyze total protein levels on the same blot, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody against the total protein (e.g., anti-total-FLT3) and a loading control.

-

Disclaimer

This document is for research use only and is not intended for diagnostic or therapeutic purposes. The protocols provided are intended as a guide and may require optimization for specific experimental conditions and reagents. Researchers should consult the relevant literature and manufacturer's instructions for detailed information.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3 kinase integrates Akt and MAP kinase signaling pathways in the regulation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Techniques for Measuring the Efficacy of SU-4942, a Putative FLT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are a major driver in approximately 30% of Acute Myeloid Leukemia (AML) cases, making FLT3 a critical therapeutic target.[1][2][3] The development of potent and selective FLT3 inhibitors is a key strategy in AML treatment. These application notes provide a comprehensive overview of the standard methodologies used to characterize the efficacy of a putative FLT3 inhibitor, using the compound SU-4942 as a representative example. The described techniques range from initial biochemical assays to cellular and in-vivo models, providing a framework for robust preclinical evaluation.

The core principle of efficacy testing for a targeted inhibitor like SU-4942 is to demonstrate its ability to engage its target (FLT3), inhibit its downstream signaling, and exert a specific cytotoxic effect on FLT3-mutant cancer cells.

Mechanism of Action: FLT3 Signaling

FLT3 is a receptor tyrosine kinase that plays a role in the proliferation and differentiation of hematopoietic progenitor cells.[2] In AML, mutations such as internal tandem duplications (FLT3-ITD) or mutations in the tyrosine kinase domain (TKD) lead to constitutive, ligand-independent activation of the receptor. This "run-away" signaling activates multiple downstream pathways, including STAT5 and MAPK, which promote uncontrolled cell proliferation and survival.[3] FLT3 inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[4]

Quantitative Data Summary

The efficacy of novel inhibitors is benchmarked against existing compounds. The following table summarizes reported IC₅₀ values for several known FLT3 inhibitors across different assays. Data for SU-4942 should be generated and tabulated in a similar manner for comparison.

| Compound | Assay Type | Target/Cell Line | IC₅₀ (nM) | Reference |

| Midostaurin | Kinase Inhibition | FLT3-ITD | 29.64 | [5] |

| Sorafenib | Cell Proliferation | FLT3-ITD (MV4-11) | 5-10 | [1] |

| Sunitinib | FLT3 Phosphorylation | FLT3-ITD (MV4-11) | <10 | [1] |

| Quizartinib (AC220) | FLT3 Phosphorylation | FLT3-ITD (MV4-11) | <1 | [1] |

| Gilteritinib (ASP2215) | Cell Proliferation | FLT3-ITD (MV4-11) | 0.29 | [2] |